2-Cyclopentylsulfonylbenzoic acid
Description
2-Cyclopentylsulfonylbenzoic acid is a benzoic acid derivative featuring a cyclopentylsulfonyl substituent at the 2-position of the aromatic ring. The sulfonyl group is a strong electron-withdrawing moiety, which significantly enhances the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. This compound is hypothesized to serve as a key intermediate in pharmaceutical and agrochemical synthesis, leveraging the sulfonyl group’s ability to modulate reactivity and binding affinity in target molecules .
Properties
Molecular Formula |
C12H14O4S |
|---|---|
Molecular Weight |
254.3 g/mol |
IUPAC Name |
2-cyclopentylsulfonylbenzoic acid |
InChI |
InChI=1S/C12H14O4S/c13-12(14)10-7-3-4-8-11(10)17(15,16)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,13,14) |
InChI Key |
NJPYVJHTQSELFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentylsulfonylbenzoic acid typically involves the sulfonation of benzoic acid derivatives. One common method is the reaction of benzoic acid with cyclopentanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include crystallization, distillation, or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentylsulfonylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can result in various functionalized derivatives .
Scientific Research Applications
2-Cyclopentylsulfonylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopentylsulfonylbenzoic acid involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Acidity : The sulfonyl group in 2-cyclopentylsulfonylbenzoic acid increases the compound’s acidity (pKa ~1.5–2.5, estimated) compared to analogs like benzilic acid (pKa ~3.0) or 2-cyclopentyl-2-phenylacetic acid (pKa ~4.5). This is attributed to the sulfonyl group’s electron-withdrawing nature, stabilizing the deprotonated carboxylate .
- Solubility: The sulfonyl group enhances polarity, likely improving solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) but reducing water solubility relative to less polar analogs like 2-cyclopentyl-2-phenylacetic acid. Benzilic acid, with two phenyl groups, exhibits moderate solubility in ethanol but low water solubility .
Thermal Stability and Reactivity
- Thermal Stability : Sulfonyl-substituted compounds generally exhibit higher thermal stability due to strong sulfur-oxygen bonds. For example, benzilic acid (melting point: 150–152°C) may decompose at lower temperatures than this compound (predicted melting point: ~180–200°C).
- Reactivity: The sulfonyl group may render this compound more reactive in nucleophilic substitution or coupling reactions compared to amino- or hydroxyl-substituted analogs like 2-aminobenzamides .
Data Table: Comparative Analysis of Key Properties
*Predicted based on structural analogs.
Research Findings and Methodological Insights
- Analytical Techniques : High-performance liquid chromatography (HPLC), as referenced in glycan analysis studies , could be adapted to characterize this compound’s purity and stability.
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